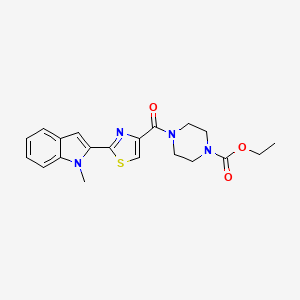

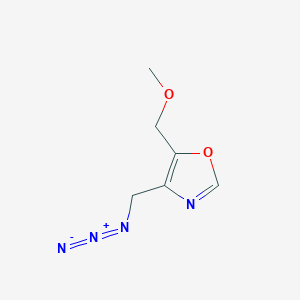

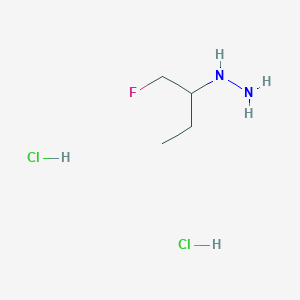

![molecular formula C7H8N3NaO2 B2921829 sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2089277-38-1](/img/structure/B2921829.png)

sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a chemical compound with the CAS Number: 2089277-38-1 . It has a molecular weight of 189.15 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , can be achieved through the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The IUPAC name for this compound is sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate . The InChI code is 1S/C7H9N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 189.15 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- The synthesis of indolizine, triazolo[4,3-a]pyridine, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles through reactions involving pyridinium salts and sulfonium bromides showcases the versatility of triazolopyridine derivatives in creating diverse heterocyclic frameworks. These compounds have potential applications in material science and pharmaceuticals (Dawood, 2004).

Biological Activity

- A study on the synthesis of 1,2,4-triazole derivatives from sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl) and heptadecane-1-sulfonate highlights the creation of biologically active heterocycles. These compounds demonstrate antimicrobial activity and potential as surface-active agents, indicating their importance in medicinal chemistry and material sciences (El-Sayed, 2006).

Novel Heterocyclic Systems

- Research on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives introduces a novel heterocyclic system with potential applications in drug development and chemical biology. The synthesis involves novel ring closure mechanisms, highlighting the compound's role in exploring new chemical spaces (Mozafari, 2016).

Antifungal and Antibacterial Properties

- The crystal structure analysis of an 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivative with antifungal activity against various pathogens suggests its potential in developing new antifungal agents. This highlights the importance of such compounds in addressing agricultural and medical challenges related to fungal infections (Wang et al., 2018).

Synthesis of Purine Analogues

- The use of sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate for synthesizing novel purine analogs incorporating a furan nucleus showcases the compound's utility in nucleoside analogue synthesis. These analogs have potential applications in antiviral and anticancer therapies (Mostafa & Nada, 2015).

Safety and Hazards

Properties

IUPAC Name |

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKCROBOYTOBY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=NN2C1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

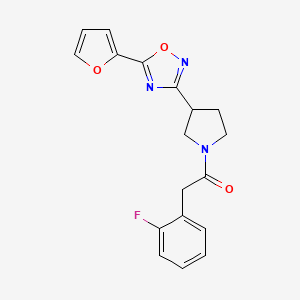

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)

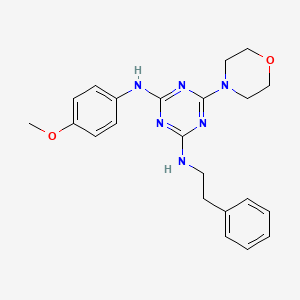

![N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)

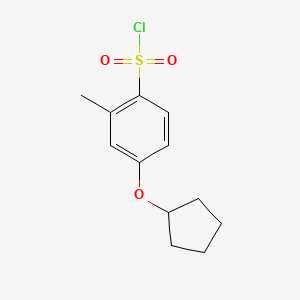

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)

![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)

![3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2921766.png)